molecular formula C7H5Br2F4N B13666509 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B13666509
M. Wt: 338.92 g/mol
InChI Key: PAEWHOXAOLOCHE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-fluoro-5-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine oxides or other oxidized products.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C7H5Br2F4N

Molecular Weight

338.92 g/mol

IUPAC Name

2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H4BrF4N.BrH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H

InChI Key

PAEWHOXAOLOCHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CBr)C(F)(F)F.Br

Origin of Product

United States

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